N-{4-[(1E)-1-{2-[(2-phenylcyclopropyl)carbonyl]hydrazinylidene}ethyl]phenyl}thiophene-2-carboxamide
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Overview
Description
N-{4-[(1E)-1-{2-[(2-phenylcyclopropyl)carbonyl]hydrazinylidene}ethyl]phenyl}thiophene-2-carboxamide: is a fascinating compound with a complex structure. Let’s break it down:
- The core structure consists of a thiophene ring , which is a five-membered heterocycle containing sulfur (C₄H₄S).
- The compound also features an aryl group (phenyl) and a carboxamide functional group.
- The 1E notation indicates a single bond (E) between the two adjacent atoms.
Preparation Methods
Synthetic Routes: Several synthetic methods can yield this compound. Notably, condensation reactions play a significant role in its synthesis. Here are some key routes:
Gewald Reaction: In this method, sulfur reacts with an α-methylene carbonyl compound and an α-cyano ester, leading to aminothiophene derivatives .
Paal–Knorr Reaction: This involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as a sulfurizing agent .
Industrial Production: While specific industrial production methods may not be widely documented, the compound’s synthesis likely involves variations of the above reactions.
Chemical Reactions Analysis
Reactivity:
N-{4-[(1E)-1-{2-[(2-phenylcyclopropyl)carbonyl]hydrazinylidene}ethyl]phenyl}thiophene-2-carboxamide: can undergo various reactions:
Oxidation: It may be susceptible to oxidation due to the presence of sulfur.
Reduction: Reduction reactions could modify the carbonyl or other functional groups.
Substitution: The phenyl and carbonyl groups are potential sites for substitution.
Hydrazine: Used for hydrazinylidene formation.
Phosphorus pentasulfide (P₄S₁₀): Employed in the Paal–Knorr reaction.
Major Products: The specific products depend on reaction conditions. Aminothiophenes and related derivatives are likely outcomes.
Scientific Research Applications
This compound’s versatility makes it valuable in various fields:
Medicine: Potential anticancer, anti-inflammatory, and antimicrobial properties .
Organic Electronics: Used in organic semiconductors, field-effect transistors, and organic light-emitting diodes .
Corrosion Inhibition: Its derivatives find applications in industrial chemistry .
Mechanism of Action
The precise mechanism remains an active area of research. It likely involves interactions with molecular targets and signaling pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, this compound’s unique structure sets it apart. Researchers may compare it with related thiophene-based analogs.
Properties
Molecular Formula |
C23H21N3O2S |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[4-[(E)-C-methyl-N-[(2-phenylcyclopropanecarbonyl)amino]carbonimidoyl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C23H21N3O2S/c1-15(25-26-22(27)20-14-19(20)17-6-3-2-4-7-17)16-9-11-18(12-10-16)24-23(28)21-8-5-13-29-21/h2-13,19-20H,14H2,1H3,(H,24,28)(H,26,27)/b25-15+ |
InChI Key |
MMSMPUDGSBSHKH-MFKUBSTISA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1CC1C2=CC=CC=C2)/C3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Canonical SMILES |
CC(=NNC(=O)C1CC1C2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
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